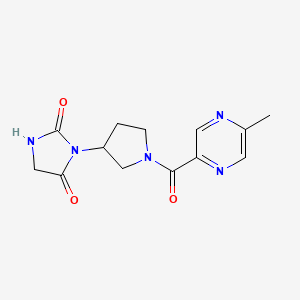

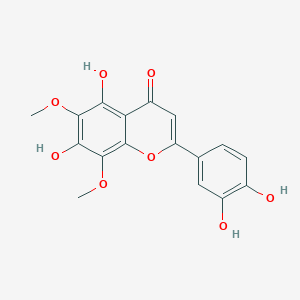

3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it an interesting subject for further investigation.

Applications De Recherche Scientifique

Molecular Design and Synthesis

A series of imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, represent conformationally restricted analogues of rosiglitazone, a novel hypoglycemic compound. These compounds were evaluated for their hypoglycemic activity and effect on insulin-induced adipocyte differentiation, with 5-[4-(5-methoxy-3-methyl-3H-imidazo[4, 5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione selected for further clinical studies due to its in vivo potency (Oguchi et al., 2000).

Reaction with Carbon Disulphide

Treatment of cyclic amides, including imidazolidin-2-one and imidazolidine-2,4-dione, with carbon disulphide in the presence of sodium hydride or alkali resulted in the formation of 1-dithiocarboxylic acid and/or 1,3-bisdithiocarboxylic acid. These compounds were readily esterified, and stable crystalline free acids were isolated from the five-membered ring compounds (Takeshima et al., 1979).

Antibacterial Activity

A novel multicomponent reaction involving 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester was discovered, leading to the formation of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. These heterocyclic products demonstrated notable antibacterial activities (Frolova et al., 2011).

Oxidative C-N Bond Formation

The oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones, mediated by carbon tetrabromide, resulted in various complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild, metal-free conditions (Huo et al., 2016).

Structural Analysis

The title compound, 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione, was obtained and characterized, showing a racemate crystallization in the tetragonal space group with molecules joined in a three-dimensional hydrogen-bonded network (Varbanov et al., 2009).

Propriétés

IUPAC Name |

3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-8-4-15-10(5-14-8)12(20)17-3-2-9(7-17)18-11(19)6-16-13(18)21/h4-5,9H,2-3,6-7H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLQXCNXLOPSKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)

![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2869466.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2869467.png)

![N-[[4-(Dimethylcarbamoylamino)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2869471.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)

![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)

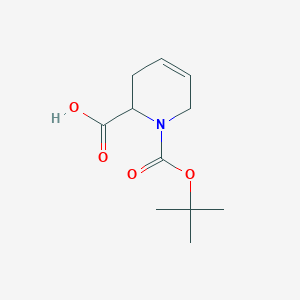

![tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2869476.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)